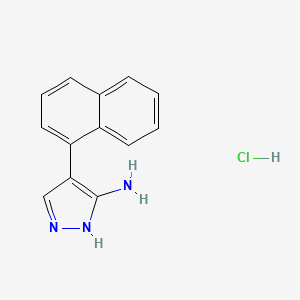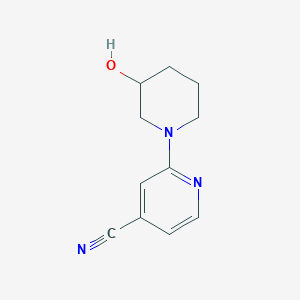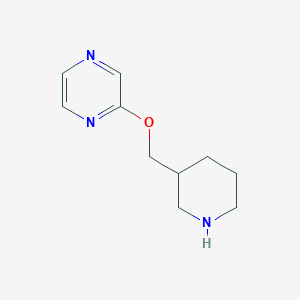
2-(Piperidin-3-ylmethoxy)pyrazine
Vue d'ensemble
Description
2-(Piperidin-3-ylmethoxy)pyrazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is also known as PMOP. The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(Piperidin-3-ylmethoxy)pyrazine is 1S/C10H15N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h4-5,7,9,11H,1-3,6,8H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(Piperidin-3-ylmethoxy)pyrazine has a molecular weight of 193.25 g/mol . It is a liquid .Applications De Recherche Scientifique
Genotoxicity and Metabolic Activation
Kalgutkar et al. (2007) investigated the genotoxicity of a compound structurally similar to 2-(Piperidin-3-ylmethoxy)pyrazine, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine. This compound, known for its inhibition of food intake and reduction in body weight in rats, was found to be genotoxic in the Salmonella Ames assay. The study revealed that metabolic activation played a significant role in its mutagenicity, providing insights into the metabolic pathways involved (Kalgutkar et al., 2007).
Intercalation into α-Titanium Hydrogenphosphate
Nunes and Airoldi (2000) explored the intercalation of various heterocyclic amines, including piperazine, a structural relative of 2-(Piperidin-3-ylmethoxy)pyrazine, into α-titanium hydrogenphosphate. The study provided valuable data on the amounts of amines intercalated and the resultant changes in interlamellar distances, contributing to the understanding of host-guest chemistry (Nunes & Airoldi, 2000).
Medicinal Importance of Pyrazine Ring
Miniyar et al. (2013) highlighted the medicinal significance of the pyrazine ring, which is a key component of 2-(Piperidin-3-ylmethoxy)pyrazine. This review emphasized the therapeutic applications of pyrazine derivatives, underscoring their importance in drug design and their various biological activities (Miniyar et al., 2013).
Automated Flow Preparation in Drug Synthesis
Ingham et al. (2014) described the use of automated flow chemistry techniques for the preparation of compounds like pyrazine-2-carboxamide. This methodology demonstrates the importance of automation in synthesizing complex molecules efficiently, relevant to compounds similar to 2-(Piperidin-3-ylmethoxy)pyrazine (Ingham et al., 2014).
QSAR Studies for GPCR-6 Inhibitory Activity
Sarkar et al. (2022) conducted a QSAR (Quantitative Structure-Activity Relationship) study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives. The study aimed to understand the physicochemical properties essential for GPCR-6 inhibition, providing insights into the design of new molecules with similar structures (Sarkar et al., 2022).
Orientations Futures
While specific future directions for 2-(Piperidin-3-ylmethoxy)pyrazine are not mentioned in the retrieved data, pyrazine derivatives have been studied for their potential applications. For instance, novel substituted pyrazine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Propriétés
IUPAC Name |
2-(piperidin-3-ylmethoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h4-5,7,9,11H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAYELPRARYGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-ylmethoxy)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




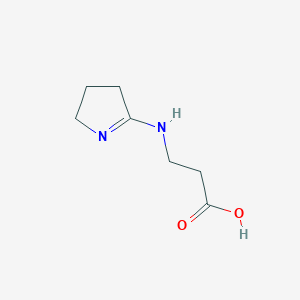

![[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B1418729.png)
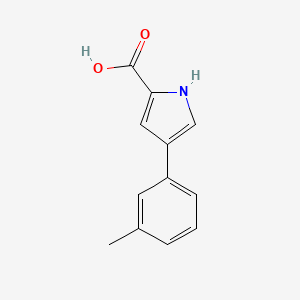
![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)
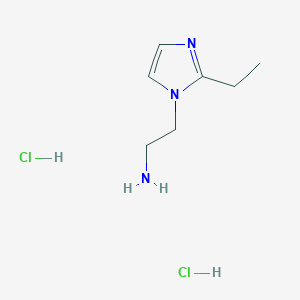
![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)
![4-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1418740.png)
